![molecular formula C14H15NO B1357540 1-[4-(3-Methylphenoxy)phenyl]methanamine CAS No. 864263-07-0](/img/structure/B1357540.png)
1-[4-(3-Methylphenoxy)phenyl]methanamine
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(3-Methylphenoxy)phenyl]methanamine typically involves the reaction of 3-methylphenol with 4-bromobenzylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(3-Methylphenoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-[4-(3-Methylphenoxy)phenyl]methanamine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methylphenoxy)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
1-[4-(3-Methylphenoxy)phenyl]methanamine can be compared with similar compounds such as 1-[3-(4-methylphenoxy)phenyl]methanamine. While both compounds share a similar core structure, the position of the methyl group differentiates them, leading to variations in their chemical properties and reactivity. This uniqueness makes this compound valuable for specific research applications .
Biological Activity
1-[4-(3-Methylphenoxy)phenyl]methanamine is an organic compound characterized by its unique aromatic structure, which includes a methanamine group attached to a phenyl ring further substituted with a 3-methylphenoxy group. Its molecular formula is C14H15NO, and it has a molecular weight of 213.28 g/mol. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and neuroprotective properties.
The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 4-(3-methylphenoxy)benzaldehyde with ammonia or an amine derivative under controlled conditions. The presence of the primary amine functional group enhances its reactivity and potential biological activity.
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer properties. In vitro assays have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For example, it showed a high percentage inhibition in T-47D breast cancer cells and SK-MEL-5 melanoma cells, with inhibition rates exceeding 80% .
Cell Line | % Inhibition |
---|---|
T-47D (Breast Cancer) | 90.47% |
SK-MEL-5 (Melanoma) | 84.32% |
MDA-MB-468 (Breast Cancer) | 84.83% |
This compound's mechanism of action appears to involve the modulation of cell signaling pathways, influencing gene expression related to cell proliferation and survival.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. It is believed to interact with neurotransmitter systems, potentially acting as an inhibitor of enzymes involved in neurotransmitter synthesis. This action may help mitigate conditions such as depression and anxiety by stabilizing neurotransmitter levels in the brain.
The biological activity of this compound is largely attributed to its ability to bind to specific biomolecules, including enzymes and receptors. Its interaction with these targets can lead to either inhibition or activation of various cellular pathways:
- Enzyme Interaction : The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting overall neurotransmitter availability.
- Gene Expression Modulation : It can influence transcription factors that regulate gene expression associated with cellular growth and apoptosis.
Dosage and Toxicity
Research indicates that the effects of this compound are dose-dependent. At lower doses, it exhibits therapeutic effects without significant toxicity; however, higher doses may lead to adverse effects such as neurotoxicity or hepatotoxicity.
Dosage Range | Effect |
---|---|
Low | Therapeutic effects |
High | Neurotoxicity, hepatotoxicity |
Case Studies
In a study examining the compound's effects on animal models, it was found that sustained administration led to prolonged modulation of gene expression related to neuroprotection and anticancer activity. Long-term exposure studies indicated that while initial therapeutic effects were observed, careful monitoring for toxicity was necessary at elevated doses .
Properties
IUPAC Name |
[4-(3-methylphenoxy)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTHKXNDILXRIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599150 |
Source
|
Record name | 1-[4-(3-Methylphenoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864263-07-0 |
Source
|
Record name | 1-[4-(3-Methylphenoxy)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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